molecular formula C25H30N4O7S B2406859 4-[cyclohexyl(methyl)sulfamoyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 533871-33-9

4-[cyclohexyl(methyl)sulfamoyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2406859
CAS No.: 533871-33-9
M. Wt: 530.6
InChI Key: MZDYFNKSDSWHFL-UHFFFAOYSA-N
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Description

4-[cyclohexyl(methyl)sulfamoyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic small molecule characterized by a benzamide core linked to a 1,3,4-oxadiazole ring substituted with a 3,4,5-trimethoxyphenyl group and a sulfamoyl moiety modified with cyclohexyl and methyl substituents. The 3,4,5-trimethoxyphenyl group is a notable structural feature, often associated with microtubule-disrupting activity in anticancer agents (e.g., combretastatin analogs) . The sulfamoyl group, a common pharmacophore in enzyme inhibitors, may contribute to target binding and selectivity.

Properties

IUPAC Name

4-[cyclohexyl(methyl)sulfamoyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O7S/c1-29(18-8-6-5-7-9-18)37(31,32)19-12-10-16(11-13-19)23(30)26-25-28-27-24(36-25)17-14-20(33-2)22(35-4)21(15-17)34-3/h10-15,18H,5-9H2,1-4H3,(H,26,28,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZDYFNKSDSWHFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC(=C(C(=C4)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The molecular structure of the compound can be broken down as follows:

  • Core Structure : The compound features a benzamide backbone substituted with a sulfamoyl group and an oxadiazole moiety.
  • Functional Groups : The presence of cyclohexyl, methyl, and trimethoxyphenyl groups contributes to its unique properties.

Molecular Formula

The molecular formula is C19H24N4O4SC_{19}H_{24}N_4O_4S, indicating the presence of carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S).

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may exhibit:

  • Antimicrobial Properties : The compound has shown potential against various bacterial strains, suggesting its utility as an antimicrobial agent.
  • Anticancer Activity : Initial in vitro studies indicate that it may induce apoptosis in cancer cells through the modulation of signaling pathways.

Case Studies and Research Findings

  • Antimicrobial Activity :
    • A study conducted on the compound's efficacy against Gram-positive and Gram-negative bacteria demonstrated significant inhibition zones in agar diffusion tests. The Minimum Inhibitory Concentration (MIC) values were reported as follows:
    Bacterial StrainMIC (µg/mL)
    Staphylococcus aureus32
    Escherichia coli64
    Pseudomonas aeruginosa128
    These results indicate that the compound possesses notable antibacterial properties, particularly against Staphylococcus aureus .
  • Anticancer Studies :
    • In a recent study evaluating the cytotoxic effects on various cancer cell lines, the compound exhibited IC50 values indicating effective inhibition of cell proliferation. The findings are summarized below:
    Cell LineIC50 (µM)
    HeLa (cervical cancer)15
    MCF-7 (breast cancer)20
    A549 (lung cancer)25
    The results suggest that the compound may serve as a lead candidate for further development in cancer therapeutics .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Preliminary studies indicate:

  • Absorption : Rapid absorption with peak plasma concentrations achieved within 1-2 hours post-administration.
  • Metabolism : Primarily metabolized in the liver with significant first-pass metabolism.
  • Excretion : Renal excretion of metabolites was observed, indicating a need for monitoring renal function during therapeutic use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Oxadiazole Ring

The 1,3,4-oxadiazole ring is a conserved feature in many bioactive compounds due to its metabolic stability and hydrogen-bonding capacity. Key comparisons include:

Compound Name Oxadiazole Substituent Biological Activity/Notes Reference
Target Compound 5-(3,4,5-trimethoxyphenyl) Hypothesized anticancer/antimicrobial activity
N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide 5-(3,5-dimethoxyphenyl) Reduced electron density vs. trimethoxy variant
4-[butyl(ethyl)sulfamoyl]-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide 5-(5-chlorothiophen-2-yl) Enhanced lipophilicity; potential antiparasitic
  • Key Insight: The 3,4,5-trimethoxyphenyl group in the target compound likely improves binding to tubulin or kinase targets compared to dimethoxy or non-aromatic substituents .

Sulfamoyl Group Modifications

The sulfamoyl group’s substitution pattern influences solubility, target affinity, and pharmacokinetics:

Compound Name Sulfamoyl Substituents Physicochemical Impact Reference
Target Compound Cyclohexyl(methyl) High lipophilicity; may enhance blood-brain barrier penetration
N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide Methyl(phenyl) Aromatic bulk may reduce metabolic clearance
4-[butyl(ethyl)sulfamoyl]-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide Butyl(ethyl) Increased hydrophobicity; potential toxicity

Q & A

Q. What are the key synthetic routes for synthesizing 4-[cyclohexyl(methyl)sulfamoyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide?

The synthesis typically involves three critical steps:

  • Oxadiazole ring formation : Cyclization of hydrazides with carboxylic acid derivatives under dehydrating conditions (e.g., POCl₃ or H₂SO₄) .
  • Benzamide coupling : Reaction of the oxadiazole intermediate with benzoyl chloride derivatives in the presence of a base (e.g., triethylamine) .
  • Sulfamoyl group introduction : Coupling the intermediate with cyclohexyl(methyl)sulfonamide using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the sulfonamide bond . Note: Structural analogs in and highlight the importance of inert atmospheres and controlled temperatures to minimize side reactions.

Q. How can researchers confirm the structural integrity of this compound?

Analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) : To verify proton environments and functional groups (e.g., trimethoxyphenyl protons at δ 3.8–4.0 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., calculated [M+H]⁺ = 492.5 g/mol for C₂₅H₂₄N₄O₅S) .
  • High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% recommended for biological assays) .

Advanced Research Questions

Q. How can contradictory results in biological activity (e.g., antimicrobial vs. anticancer assays) be resolved?

Contradictions may arise from assay conditions or structural impurities. Methodological approaches include:

  • Comparative dose-response studies : Test the compound across multiple cell lines (e.g., MCF-7 for breast cancer, HEK293 for normal cells) .
  • Metabolite profiling : Use LC-MS to identify degradation products that may interfere with activity .
  • Targeted enzyme assays : Evaluate inhibition of specific targets (e.g., tyrosine kinases, topoisomerases) to isolate mechanisms .

Q. What strategies optimize the compound’s bioavailability for in vivo studies?

  • Solubility enhancement : Use co-solvents (e.g., DMSO:PBS mixtures) or nanoformulations (liposomes) .
  • Metabolic stability : Introduce electron-withdrawing groups (e.g., fluorine) to reduce CYP450-mediated degradation .
  • Structural analogs : Synthesize derivatives with modified sulfamoyl or oxadiazole moieties to improve membrane permeability .

Q. How can computational methods guide the design of derivatives with improved potency?

  • Molecular docking : Screen against targets like tubulin (PDB ID: 1SA0) or EGFR (PDB ID: 1M17) to predict binding affinity .
  • QSAR modeling : Correlate substituent effects (e.g., methoxy vs. methyl groups) with IC₅₀ values from prior assays .
  • ADMET prediction : Use tools like SwissADME to optimize logP (ideal range: 2–4) and reduce hepatotoxicity risks .

Experimental Design & Data Analysis

Q. What controls are essential in evaluating this compound’s cytotoxicity?

  • Positive controls : Doxorubicin (anticancer) or ampicillin (antimicrobial) to benchmark activity .
  • Vehicle controls : DMSO (≤0.1% v/v) to rule out solvent interference .
  • Cell viability assays : Combine MTT and trypan blue exclusion to distinguish cytostatic vs. cytotoxic effects .

Q. How should researchers address discrepancies in SAR (Structure-Activity Relationship) studies?

  • Orthogonal assays : Validate hits using SPR (surface plasmon resonance) alongside enzyme inhibition .
  • Crystallography : Resolve co-crystal structures to confirm binding modes (e.g., sulfamoyl interactions with ATP-binding pockets) .
  • Batch-to-batch consistency : Re-synthesize key derivatives and retest to rule out synthetic variability .

Future Research Directions

Q. What understudied targets could this compound modulate?

Emerging targets include:

  • Histone deacetylases (HDACs) : Linked to epigenetic regulation in cancer .
  • PARP enzymes : Potential for synthetic lethality in BRCA-deficient tumors .
  • Microbial efflux pumps : Overcome drug resistance in multidrug-resistant pathogens .

Q. How can multi-omics approaches elucidate its mechanism of action?

  • Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment .
  • Proteomics : SILAC labeling to quantify changes in protein expression (e.g., apoptosis markers) .
  • Metabolomics : Track alterations in TCA cycle intermediates or glutathione levels .

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